3-(but-2-yn-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-(but-2-yn-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The but-2-yn-1-yl group is attached to the third carbon of the pyrimidine ring, and a methyl group is attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-2-yn-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the reaction would involve the use of but-2-yn-1-aldehyde, ethyl acetoacetate, and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(but-2-yn-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrimidinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
3-(but-2-yn-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(but-2-yn-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition. The specific molecular targets and pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(but-2-yn-1-yl)-6-methyl-3,4-dihydropyrimidin-2-one
- 3-(but-2-yn-1-yl)-6-methyl-3,4-dihydropyrimidin-5-one
- 3-(but-2-yn-1-yl)-6-methyl-3,4-dihydropyrimidin-6-one
Uniqueness
3-(but-2-yn-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the but-2-yn-1-yl group at the third position and the methyl group at the sixth position confer distinct chemical and biological properties to the compound. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.
Properties
IUPAC Name |
3-but-2-ynyl-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-4-5-11-7-10-8(2)6-9(11)12/h6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNZVPQCXIVBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=NC(=CC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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